molecular formula C15H14O3S B1229844 Suprofen methyl ester

Suprofen methyl ester

Cat. No.: B1229844
M. Wt: 274.3 g/mol
InChI Key: XJKZZVPYOOIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[oxo(thiophen-2-yl)methyl]phenyl]propanoic acid methyl ester is an aromatic ketone.

Properties

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

methyl 2-[4-(thiophene-2-carbonyl)phenyl]propanoate

InChI

InChI=1S/C15H14O3S/c1-10(15(17)18-2)11-5-7-12(8-6-11)14(16)13-4-3-9-19-13/h3-10H,1-2H3

InChI Key

XJKZZVPYOOIMPE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 28.2 parts of p-(2-thenoyl)hydratropic acid, sodium salt and 250 parts of hexamethylphosphoramide are added 56.8 parts of methyl iodide at room temperature (slightly exothermic reaction). The whole is stirred at room temperature for one hour. The reaction mixture is poured onto 1000 parts of water and the product is extracted three times with 140 parts of diisopropylether. The combined extracts are washed with 200 parts of water, dried, filtered and evaporated. The residue is crystallized from 35 parts of diisopropylether at 0° C, washed with cooled ether and dried, yielding methyl p-(2-thenoyl)hydratropate; mp. 62° C.
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Synthesis routes and methods II

Procedure details

A mixture of 4.27 parts of lithium diisopropylamide and 50 parts of tetrahydrofuran is cooled to -78° C. Then there are added 10.4 parts of methyl 2-[p-(2-thenoyl)phenyl]acetate and the mixture is stirred for 40 minutes. 6.25 Parts of methyl iodide dissolved in 2.15 parts of hexamethylphosphoramide are added at -78° C and the mixture is further stirred for 1 hour after which it is allowed to warm up to room temperature. The whole is poured onto water. The resulting mixture is extracted with diisopropylether. The organic phase is washed with water, dried and evaporated. The residue is crystallized from diisopropylether at 0° C, yielding methyl p-(2-thenoyl)hydratropate.
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Synthesis routes and methods III

Procedure details

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COC(=O)C(C)(SC)c1ccc(C(=O)c2cccs2)cc1
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Synthesis routes and methods IV

Procedure details

To 100 mg crude Candida cylindracea lipase (Sigma L1754 Type VII, 500 units/mg solid) in 4 mL 0.2 M phosphate buffer, pH 7.0, was added 200 mg (±)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid methyl ester (suprofen methyl ester). The resulting suspension was gently stirred with a magnetic stirrer for 48 hours at 22° C. The reaction mixture was acidified to pH 1.0 with 1 N HCl and exhaustively extracted with ethyl acetate three times. The combined organic extract was dried over sodium sulfate and was then evaporated to dryness. The residue was chromatographed over a silica gel (MN Kieselgel 60) column (0.8×15 cm). Elution of the column with a solvent system consisting of ethyl acetate-hexane (1:5) gave unreacted (R)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid methyl ester, [α]D25 =-54.7° (c=3.9, CHCl3), ee>0.90, and (S)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, [α]D25 =+43.5° (c=2.1, CHCl3), ee>0.95. The optical purity expressed as enantiomeric excess (ee) is determined by proton magnetic resonance spectroscopy of the methyl ester in the presence of the chiral lanthanide shift reagent, Eu(hfc)3.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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